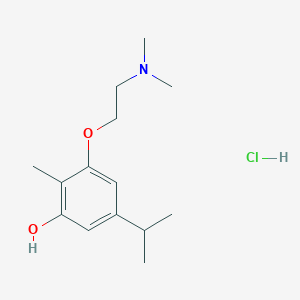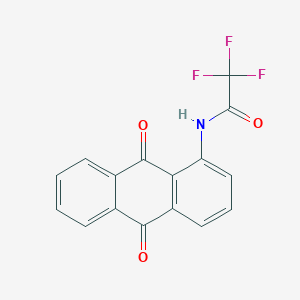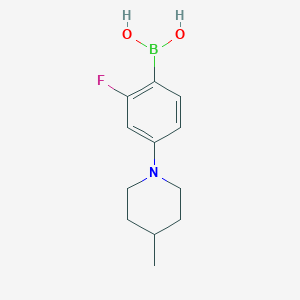![molecular formula C30H42O4 B14084806 1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ochraceolide C is a triterpene lactone compound that belongs to the Celastraceae family. It is part of a group of cytotoxic lupane lactones, which have been isolated from various plants within this family. Ochraceolide C has garnered attention due to its significant biological activities, including cytotoxicity against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ochraceolide C typically involves the extraction from natural sources, such as the stem bark of plants in the Celastraceae family. The extraction process often uses solvents like dichloromethane. The compound can then be purified through various chromatographic techniques .
Industrial Production Methods
Industrial production of ochraceolide C is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
Types of Reactions
Ochraceolide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving ochraceolide C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Ochraceolide C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of triterpene lactones.
Biology: Ochraceolide C is used in biological studies to investigate its cytotoxic effects on various cell lines.
Medicine: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of ochraceolide C involves its interaction with cellular targets, leading to the inhibition of key pathways involved in cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, ochraceolide C can inhibit the activity of enzymes involved in cell signaling, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Ochraceolide C can be compared with other similar compounds, such as:
Ochraceolide A: Another triterpene lactone with similar cytotoxic properties.
Ochraceolide B: Shares structural similarities with ochraceolide C but may have different biological activities.
Ochraceolide D and E: Other members of the ochraceolide family, each with unique structural features and biological activities.
Ochraceolide C stands out due to its potent cytotoxic effects and its potential as a lead compound for the development of new anticancer agents.
Propiedades
Fórmula molecular |
C30H42O4 |
|---|---|
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione |
InChI |
InChI=1S/C30H42O4/c1-16-22-19(34-25(16)33)15-27(4)12-13-29(6)17(23(22)27)8-9-20-28(5)11-10-21(32)26(2,3)24(28)18(31)14-30(20,29)7/h17,19-20,22-24H,1,8-15H2,2-7H3 |
Clave InChI |
BZYBPXXQSABSLD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)


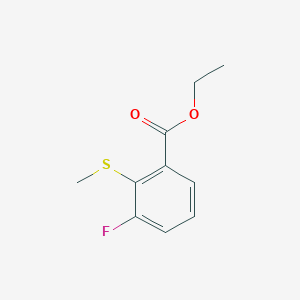
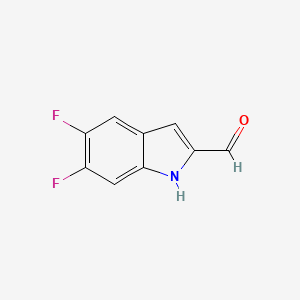
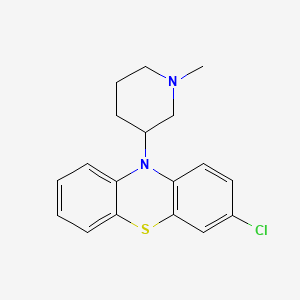
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
